molecular formula C21H30O3 B1670309 Desoxycortone CAS No. 64-85-7

Desoxycortone

Número de catálogo: B1670309
Número CAS: 64-85-7
Peso molecular: 330.5 g/mol
Clave InChI: ZESRJSPZRDMNHY-YFWFAHHUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La desoxicorticosterona se puede sintetizar a partir de la progesterona mediante una serie de reacciones de hidroxilación. La ruta sintética principal implica la hidroxilación de la progesterona en la posición 21 para formar 21-hidroxiprogesterona, que luego se hidroxila aún más en la posición 11 para producir desoxicorticosterona .

Métodos de producción industrial: En entornos industriales, la desoxicorticosterona a menudo se produce mediante procesos de transformación microbiana. Se utilizan cepas específicas de microorganismos para hidrolizar la progesterona, lo que da como resultado la formación de desoxicorticosterona .

Aplicaciones Científicas De Investigación

Treatment of Hypoadrenocorticism in Dogs

Desoxycorticosterone pivalate is primarily used to treat primary hypoadrenocorticism, commonly known as Addison's disease, in dogs. This condition arises from insufficient production of adrenal hormones, leading to severe health issues.

  • Effectiveness : Clinical trials have shown that DOCP is effective in normalizing serum sodium and potassium levels in dogs diagnosed with Addison's disease. A study involving 152 dogs demonstrated that both DOCP formulations (Zycortal and Percorten-V) provided similar success rates in managing the condition .
  • Dosing Protocols : Standard dosing for DOCP is approximately 2.2 mg/kg administered subcutaneously every 25 days. Adjustments may be necessary based on individual response .

Comparison of Formulations

Formulation Administration Route Success Rate Notes
ZycortalSubcutaneous86.2%Non-inferior to Percorten-V
Percorten-VIntramuscular85.1%Established control product

Safety and Efficacy Studies

Research indicates that low-dose protocols of DOCP are safe for treating dogs with Addison's disease, with minimal side effects reported . A comprehensive study highlighted that both low and standard doses effectively managed clinical signs without significant adverse effects.

Long-Term Monitoring

Long-term monitoring of dogs treated with DOCP has shown sustained effectiveness in managing hypoadrenocorticism. Regular blood tests are essential to monitor electrolyte levels and adjust dosages as necessary to avoid complications such as hypernatremia or hypokalemia .

Additional Applications

Beyond veterinary use, desoxycortone has been explored for potential applications in human medicine:

  • Adrenocortical Insufficiency : Although primarily used in dogs, research has investigated its use for treating various forms of adrenocortical insufficiency in humans, including conditions like multiple sclerosis and rheumatoid arthritis .
  • Research on Mechanisms : Studies have also focused on the molecular mechanisms through which this compound exerts its effects, particularly its role in inflammatory pathways and cellular signaling .

Actividad Biológica

Desoxycortone, also known as 11-deoxycorticosterone (DOC), is a steroid hormone produced by the adrenal glands, primarily recognized for its mineralocorticoid activity . This article delves into its biological activity, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its effects primarily through binding to the mineralocorticoid receptor (MR) . Upon binding, it forms a steroid-receptor complex that translocates to the nucleus, where it influences gene transcription and protein synthesis. This process is crucial for regulating sodium and potassium metabolism , fluid balance, and blood pressure:

  • Sodium Retention : DOC promotes sodium reabsorption in the kidneys, leading to increased blood volume and pressure.
  • Potassium Excretion : It enhances potassium excretion, which can lead to hypokalemia if not monitored.

The following table summarizes key pharmacological properties of this compound:

PropertyValue
Receptor Mineralocorticoid Receptor
Activity Type Agonist
Protein Binding 90%
Primary Effects Sodium retention, potassium excretion
Half-life Not available

Biological Activity

This compound is primarily recognized for its potent mineralocorticoid effects while exhibiting minimal glucocorticoid activity. Its biological activity can be summarized as follows:

  • Mineralocorticoid Potency : DOC is effective in conditions requiring mineralocorticoid replacement therapy.
  • Progestogenic Activity : It has been noted to possess some progestogenic effects, although these are significantly less potent compared to progesterone itself.

Clinical Applications

This compound is used therapeutically in various clinical settings:

  • Adrenocortical Insufficiency : It is indicated for treating conditions like Addison's disease in both humans and animals (e.g., dogs).
  • Hypoadrenocorticism in Dogs : Clinical trials have demonstrated its effectiveness in managing primary hypoadrenocorticism (Addison's disease) in dogs.

Veterinary Clinical Trials

A randomized clinical trial compared two formulations of desoxycorticosterone pivalate (DOCP) for treating dogs with primary hypoadrenocorticism. The study involved 152 dogs and assessed the efficacy and safety of Zycortal versus Percorten-V:

  • Success Rates : At day 90, both treatments showed similar success rates (Zycortal: 86.2%, Percorten-V: 85.1%).
  • Common Observations : Polydipsia and polyuria were frequently reported side effects .

Toxicity Studies

Research has also explored the toxicity of desoxycorticosterone pivalate at high dosages. A study involving juvenile Beagles indicated that even at dosages up to 15 times the therapeutic level (33 mg/kg), the treatment was tolerated well, with reversible side effects such as transient increases in serum sodium levels and decreases in potassium .

Summary of Findings

This compound demonstrates significant biological activity through its mineralocorticoid effects, making it a valuable therapeutic agent for conditions associated with adrenal insufficiency. Its clinical application has been validated through various studies highlighting its efficacy and safety profile.

Q & A

Q. Basic Research: Structural and Synthetic Characterization

Q: What methodologies are recommended for characterizing the chemical structure and purity of desoxycortone and its derivatives in preclinical studies? A:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm stereochemistry and functional groups, particularly the 3-keto, 20-keto, and 21-acetate moieties in this compound acetate .
  • X-ray Crystallography: Resolve crystal structures to validate bond angles and spatial arrangements, critical for understanding receptor interactions .
  • High-Performance Liquid Chromatography (HPLC): Pair with mass spectrometry (LC-MS) to assess purity and detect synthetic byproducts .
  • Infrared Spectroscopy (IR): Identify characteristic carbonyl (C=O) stretches (e.g., 1700–1750 cm1^{-1}) for the acetate and ketone groups .

Q. Advanced Research: Mineralocorticoid Receptor (MR) Binding Assays

Q: How can researchers design experiments to evaluate this compound’s affinity for the mineralocorticoid receptor (NR3C2/MR) and distinguish it from glucocorticoid receptor (GR) cross-reactivity? A:

  • Radioligand Displacement Assays: Use 3^3H-aldosterone as a tracer in MR-expressing cell lines (e.g., HEK293). Measure IC50_{50} values to quantify competitive binding .
  • Transcriptional Activation Assays: Co-transfect MR/GR reporters (e.g., MMTV-luciferase) to assess receptor-specific transactivation .
  • Molecular Docking Simulations: Model this compound’s interaction with MR’s ligand-binding domain (LBD) using software like AutoDock Vina, focusing on residues Gln776 and Arg817 .

Q. Basic Research: Synthesis and Stability

Q: What synthetic routes and stability considerations are critical for producing this compound acetate in a research setting? A:

  • Synthetic Pathways: Start with progesterone, introducing a 21-hydroxyl group via microbial oxidation (e.g., Rhizopus nigricans), followed by acetylation .
  • Stability Testing: Conduct accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify degradation products (e.g., 21-deacetylated derivatives) .
  • Protection from Light/Oxidation: Store in amber vials under nitrogen to prevent photodegradation and oxidation of the Δ4^4-3-keto structure .

Q. Advanced Research: Contradictions in Therapeutic Outcomes

Q: How can researchers resolve contradictions in this compound’s therapeutic efficacy, such as hypertension risk versus sodium retention benefits in adrenal insufficiency? A:

  • Dose-Response Meta-Analysis: Pool clinical trial data to identify thresholds where sodium retention (beneficial for hypotension) transitions to hypertensive effects .
  • Preclinical Models: Use adrenalectomized rodents to simulate insufficiency, monitoring blood pressure and electrolyte balance under varying this compound doses .
  • Biomarker Correlation: Measure plasma renin activity (PRA) and urinary Na+^+/K+^+ ratios to stratify patient responses .

Q. Advanced Research: Metabolic Interactions

Q: What experimental approaches elucidate this compound’s impact on lipid and carbohydrate metabolism in adrenal insufficiency models? A:

  • Isotope Tracing: Administer 13^{13}C-glucose or 14^{14}C-palmitate to track metabolic flux in liver and adipose tissue .
  • Gene Expression Profiling: Use RNA-seq to identify upregulated/downregulated pathways (e.g., PPARγ, SREBP1) in this compound-treated models .
  • Fecal Fat Analysis: Quantify neutral vs. split fat fractions (e.g., via gas chromatography) to assess malabsorption (see Table 1 ) .

Table 1: Fecal Fat Distribution During this compound Acetate Treatment

Fat FractionNormal (%)Treatment (%)
Neutral Unsaponified6045
Free Fatty Acids2035
Soaps2020
Data adapted from clinical studies .

Q. Basic Research: Pharmacokinetic Profiling

Q: What methodologies are essential for characterizing this compound’s pharmacokinetics in preclinical models? A:

  • Plasma Half-Life Determination: Use LC-MS/MS to measure concentrations after intramuscular (oil-based) vs. subcutaneous (aqueous) administration .
  • Tissue Distribution Studies: Radiolabel this compound with 3^3H or 14^{14}C to track accumulation in target organs (e.g., kidneys) vs. adipose tissue .
  • CYP450 Interaction Assays: Incubate with human liver microsomes to identify metabolic enzymes (e.g., CYP3A4) responsible for clearance .

Q. Advanced Research: Long-Term Toxicity Mechanisms

Q: How can researchers design studies to assess this compound’s long-term toxicity, such as thymic atrophy or cardiovascular remodeling? A:

  • Chronic Dosing Models: Administer this compound acetate for 6–12 months in rodents, monitoring organ weights (thymus, adrenal glands) and histopathology .
  • Echocardiography: Track cardiac hypertrophy and fibrosis in hypertensive cohorts .
  • Omics Integration: Combine proteomics (e.g., collagen deposition markers) and metabolomics (e.g., arachidonic acid derivatives) to map toxicity pathways .

Propiedades

IUPAC Name

(8S,9S,10R,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h11,15-18,22H,3-10,12H2,1-2H3/t15-,16-,17-,18+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESRJSPZRDMNHY-YFWFAHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)CO)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)CO)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045254
Record name 21-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0595 mg/mL at 37 °C
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

64-85-7
Record name Deoxycorticosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desoxycortone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desoxycortone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15972
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 21-Hydroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Desoxycortone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.543
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESOXYCORTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40GP35YQ49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

141 - 142 °C
Record name Deoxycorticosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desoxycortone
Reactant of Route 2
Desoxycortone
Reactant of Route 3
Desoxycortone
Reactant of Route 4
Desoxycortone
Reactant of Route 5
Desoxycortone
Reactant of Route 6
Reactant of Route 6
Desoxycortone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.